2,6-Bis(2,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one
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Overview
Description
2,6-Bis(2,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one is a complex organic compound characterized by its unique structure, which includes two 2,4-dimethoxyphenyl groups and a piperidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with an appropriate piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2,6-Bis(2,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(2,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(2,4-dimethoxyphenyl)-4H-spiro[cyclohexane-1,2’-indene]-1’,3’,4-trione
- N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives
Uniqueness
2,6-Bis(2,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H29NO5 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2,6-bis(2,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C23H29NO5/c1-13-21(17-9-7-15(26-3)11-19(17)28-5)24-22(14(2)23(13)25)18-10-8-16(27-4)12-20(18)29-6/h7-14,21-22,24H,1-6H3 |
InChI Key |
CDLFHAJPNMKGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=C(C=C(C=C2)OC)OC)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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